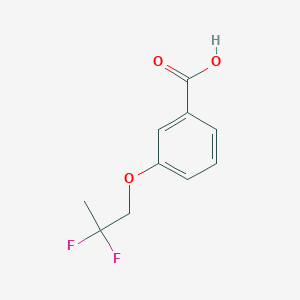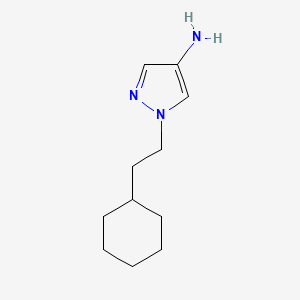
1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(3-bromophenyl)-3-(2-naphthalenyl)-, (2E)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-bromophenyl)-3-(2-naphthalenyl)-, (2E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: In the development of organic semiconductors or photonic materials.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-(4-bromophenyl)-3-(2-naphthalenyl)-, (2E)-
- 2-Propen-1-one, 1-(3-chlorophenyl)-3-(2-naphthalenyl)-, (2E)-
- 2-Propen-1-one, 1-(3-bromophenyl)-3-(1-naphthalenyl)-, (2E)-
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(3-bromophenyl)-3-(2-naphthalenyl)-, (2E)- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the naphthalenyl group can impart unique electronic and steric properties, making it distinct from other chalcones.
Properties
Molecular Formula |
C19H13BrO |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
(E)-1-(3-bromophenyl)-3-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H13BrO/c20-18-7-3-6-17(13-18)19(21)11-9-14-8-10-15-4-1-2-5-16(15)12-14/h1-13H/b11-9+ |
InChI Key |
JEVVAPHYPYKIJY-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)

![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)








